molecular formula C10H12N2O4 B11951063 Carbamic acid, (3-nitrophenyl)-, 1-methylethyl ester CAS No. 2610-62-0

Carbamic acid, (3-nitrophenyl)-, 1-methylethyl ester

Cat. No.: B11951063
CAS No.: 2610-62-0
M. Wt: 224.21 g/mol
InChI Key: FLLAOLGEPZPDGF-UHFFFAOYSA-N
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Description

Carbamic acid, (3-nitrophenyl)-, 1-methylethyl ester is an organic compound with the molecular formula C10H12N2O4. It is a derivative of carbamic acid where the hydrogen atom is replaced by a 3-nitrophenyl group and the esterification occurs with 1-methylethyl alcohol. This compound is known for its applications in various fields, including chemistry and biology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of carbamic acid, (3-nitrophenyl)-, 1-methylethyl ester typically involves the reaction of 3-nitrophenol with isopropyl chloroformate in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate, which then reacts with the isopropyl group to form the ester.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method ensures better control over reaction conditions, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Carbamic acid, (3-nitrophenyl)-, 1-methylethyl ester undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The ester group can be hydrolyzed to form the corresponding carbamic acid.

Common Reagents and Conditions

    Oxidation: Hydrogen gas and a palladium catalyst.

    Substitution: Aqueous sodium hydroxide for hydrolysis.

Major Products Formed

    Reduction: 3-Aminophenyl carbamic acid, 1-methylethyl ester.

    Hydrolysis: 3-Nitrophenyl carbamic acid.

Scientific Research Applications

Carbamic acid, (3-nitrophenyl)-, 1-methylethyl ester has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Employed in the study of enzyme inhibition and protein interactions.

    Medicine: Investigated for its potential use in drug development, particularly as a prodrug.

    Industry: Utilized in the production of pesticides and herbicides due to its ability to inhibit certain enzymes in pests.

Mechanism of Action

The mechanism of action of carbamic acid, (3-nitrophenyl)-, 1-methylethyl ester involves the inhibition of specific enzymes. The nitrophenyl group interacts with the active site of the enzyme, preventing the substrate from binding and thus inhibiting the enzyme’s activity. This interaction can affect various molecular pathways, depending on the enzyme targeted.

Comparison with Similar Compounds

Similar Compounds

  • Carbamic acid, (4-nitrophenyl)-, 1-methylethyl ester
  • Carbamic acid, (2-nitrophenyl)-, 1-methylethyl ester

Uniqueness

Carbamic acid, (3-nitrophenyl)-, 1-methylethyl ester is unique due to the position of the nitro group on the phenyl ring. This positioning affects its reactivity and interaction with enzymes, making it distinct from its 2-nitro and 4-nitro counterparts. The 3-nitrophenyl group provides a specific steric and electronic environment that can influence the compound’s biological activity and chemical reactivity.

Properties

CAS No.

2610-62-0

Molecular Formula

C10H12N2O4

Molecular Weight

224.21 g/mol

IUPAC Name

propan-2-yl N-(3-nitrophenyl)carbamate

InChI

InChI=1S/C10H12N2O4/c1-7(2)16-10(13)11-8-4-3-5-9(6-8)12(14)15/h3-7H,1-2H3,(H,11,13)

InChI Key

FLLAOLGEPZPDGF-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC(=O)NC1=CC(=CC=C1)[N+](=O)[O-]

Origin of Product

United States

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